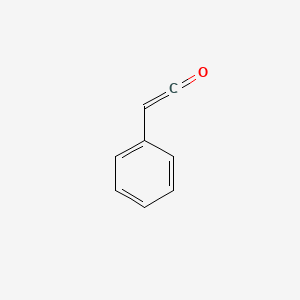![molecular formula C11H14O3 B14169411 Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione CAS No. 19592-87-1](/img/structure/B14169411.png)
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione is a complex organic compound characterized by its unique fused ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione can be achieved through several methods. One common approach involves the use of Meldrum’s acid, arylglyoxals, and β-naphthol in a one-pot, three-component reaction. This method is efficient and avoids the use of expensive catalysts and chromatographic separation . The reaction typically proceeds in the presence of triethylamine (Et3N) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce carbonyl groups to alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including infections and cancer.
Mecanismo De Acción
The mechanism of action of octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,1-b]furan: Another naphthofuran derivative with significant biological activity.
Benzofuran: Known for its wide range of biological activities, including anti-tumor and antibacterial properties.
Dibenzo[b,d]furan: Exhibits anticancer and antimicrobial activity.
Uniqueness
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
19592-87-1 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-oxatricyclo[6.3.1.04,12]dodecane-3,9-dione |
InChI |
InChI=1S/C11H14O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h6-7,9-10H,1-5H2 |
Clave InChI |
JPDYOSKSJPKBHU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(C1)C(=O)OC3CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)

![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)

![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)




![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)


